REACTION_SMILES
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[BH4-:23].[CH3:26][OH:27].[ClH:25].[F:1][c:2]1[cH:3][cH:4][c:5]([CH:6]=[O:7])[cH:8][cH:9]1.[NH2:10][CH:11]([C:12](=[O:13])[OH:14])[c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1.[Na+:22].[Na+:24].[O:28]1[CH2:29][CH2:30][O:31][CH2:32][CH2:33]1.[OH-:21]>>[ClH:25].[F:1][c:2]1[cH:3][cH:4][c:5]([CH2:6][NH:10][CH:11]([C:12](=[O:13])[OH:14])[c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(C(=O)O)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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C1COCCO1
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[OH-]
|
Name
|
|
Type
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product
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Smiles
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Cl
|
Name
|
|
Type
|
product
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Smiles
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O=C(O)C(NCc1ccc(F)cc1)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |